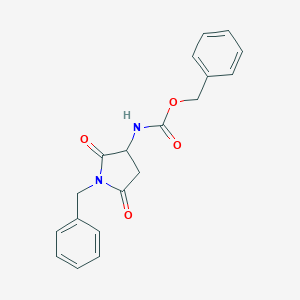

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFKGKSRKPPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631575 | |

| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219424-59-5 | |

| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate. This compound, featuring a chiral succinimide core, is a valuable building block in medicinal chemistry and organic synthesis, often serving as a key intermediate for more complex, biologically active molecules.[1] The synthesis commences from the readily available chiral pool starting material, L-aspartic acid, and proceeds through a logical three-step sequence involving amine protection, anhydride formation, and subsequent ring-closing amidation. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causal reasoning behind the strategic selection of reagents and reaction conditions, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Significance

This compound is a derivative of aspartic acid characterized by an N-benzyl substituted succinimide ring and an N-benzyloxycarbonyl (Cbz) protected amine at the 3-position. Given its origin from L-aspartic acid, the (S)-enantiomer is most commonly synthesized and utilized.[1][2][3]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | benzyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate |

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 338.36 g/mol |

| CAS Number | 60846-91-5 (for S-enantiomer)[2] |

| Appearance | Typically a white to off-white solid |

The structural rigidity of the succinimide ring combined with the defined stereochemistry makes this molecule a valuable scaffold in the design of enzyme inhibitors and peptide-based drugs, where conformational control is critical for biological activity.[1]

Strategic Overview of the Synthesis

The synthesis is designed around a convergent and logical strategy that leverages well-established reactions from peptide chemistry. The core principle is the transformation of the two carboxylic acid functionalities of a protected aspartic acid derivative into a cyclic imide through reaction with a primary amine. This approach is highly efficient as it constructs the key heterocyclic ring and introduces one of the requisite benzyl groups in a single, decisive step.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule reveals a clear and logical path to simple, commercially available starting materials. The N-benzylsuccinimide ring points directly to a reaction between an activated aspartic acid derivative and benzylamine. The benzyloxycarbonyl (Cbz) group is a standard amine protecting group, readily installed on the parent amino acid.

This leads to the following three-step forward synthesis plan:

-

Amine Protection: Protection of the α-amino group of L-aspartic acid using benzyl chloroformate (Cbz-Cl).

-

Cyclic Anhydride Formation: Intramolecular dehydration of N-Cbz-L-aspartic acid to form the highly reactive N-Cbz-L-aspartic anhydride.

-

Imide Formation: Reaction of the anhydride intermediate with benzylamine to yield the final N-benzylsuccinimide product.

Caption: High-level retrosynthetic workflow for the target molecule.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: N-Protection of L-Aspartic Acid

The initial step involves the protection of the nucleophilic α-amino group of L-aspartic acid to prevent its participation in subsequent reactions. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its robustness and ease of removal via catalytic hydrogenation.

Reaction: L-Aspartic Acid + Benzyl Chloroformate → N-Benzyloxycarbonyl-L-aspartic acid

This reaction is a classic Schotten-Baumann procedure.[4] It is performed in an aqueous alkaline medium, where the base serves two critical functions: it deprotonates the amino group, increasing its nucleophilicity for attack on the benzyl chloroformate, and it neutralizes the hydrochloric acid byproduct generated during the reaction. Maintaining a specific pH range, typically between 12.0 and 13.5, is crucial for achieving high yields and purity by suppressing side reactions.[4]

Step 2: Formation of N-Cbz-L-Aspartic Anhydride

The second step is the conversion of the protected amino acid into its corresponding cyclic anhydride. This transformation creates a highly electrophilic intermediate, primed for reaction with an amine.

Reaction: N-Benzyloxycarbonyl-L-aspartic acid → N-Benzyloxycarbonyl-L-aspartic anhydride

The use of acetic anhydride is a common and cost-effective method for this intramolecular dehydration.[5] The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes intramolecular acyl substitution to release acetic acid and form the stable five-membered ring structure. The reaction is typically performed in a non-protic solvent to prevent hydrolysis of the anhydride product.

Step 3: Ring Opening and Imide Formation

This final, crucial step involves the reaction of the activated anhydride with benzylamine. This process constructs the N-benzylsuccinimide ring system in a two-stage, one-pot sequence.

Reaction: N-Cbz-L-Aspartic Anhydride + Benzylamine → this compound

Mechanism:

-

Nucleophilic Acyl Substitution: The primary amine of benzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form a transient benzylamide-carboxylic acid intermediate.

-

Intramolecular Cyclization: Under the reaction conditions (often with heating), the remaining carboxylic acid and the newly formed secondary amide undergo a condensation reaction. A molecule of water is eliminated, and the five-membered imide ring is formed.

Caption: Key mechanistic events in the final imide formation step.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol for N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

-

Materials:

-

L-Aspartic Acid

-

Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Toluene

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

-

Procedure:

-

Dissolve L-aspartic acid in an aqueous solution of NaOH at 0-10 °C. A typical concentration is a 30-40 wt% solution of the amino acid.[4]

-

Adjust the pH of the solution to between 12.0 and 13.5.[4]

-

While maintaining the temperature at 10-30 °C and vigorously stirring, slowly add a solution of benzyl chloroformate in toluene.

-

Simultaneously, add an aqueous solution of NaOH dropwise to maintain the pH within the 12.0-13.5 range throughout the addition.[4]

-

Continue stirring for 2-3 hours after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel and remove the organic (toluene) layer.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~2. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Cbz-L-aspartic acid.

-

Protocol for N-Benzyloxycarbonyl-L-aspartic anhydride (Z-Asp-O)

-

Materials:

-

N-Cbz-L-aspartic acid

-

Acetic Anhydride

-

Toluene

-

-

Procedure:

-

Create a suspension of N-Cbz-L-aspartic acid (1.0 eq) in toluene.[5]

-

Add acetic anhydride (approx. 1.2-1.5 eq) to the suspension.[5]

-

Stir the reaction mixture at room temperature for approximately 6-8 hours, or until the reaction is complete as monitored by TLC.[5]

-

The product often precipitates from the solution. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove residual acetic anhydride and toluene, and dry under vacuum. Alternatively, the solvent can be removed under reduced pressure. The resulting anhydride is often used in the next step without extensive purification.

-

Protocol for this compound

-

Materials:

-

N-Cbz-L-aspartic anhydride

-

Benzylamine

-

A suitable solvent (e.g., Toluene, Dioxane, or DMF)

-

-

Procedure:

-

Dissolve or suspend N-Cbz-L-aspartic anhydride (1.0 eq) in the chosen solvent.

-

Add benzylamine (1.0-1.1 eq) dropwise to the mixture at room temperature. An initial exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux (temperature will depend on the solvent) and maintain for 2-4 hours to drive the cyclization and removal of water.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up and Purification: The specific procedure may vary. A common method is to dilute the mixture with a solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess benzylamine, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure target compound.

-

Data Summary

Table 2: Representative Reaction Data

| Step | Starting Material | Reagents | Molar Ratio (Typical) | Solvent | Yield (Typical) |

|---|---|---|---|---|---|

| 1 | L-Aspartic Acid | Cbz-Cl, NaOH | 1 : 1.1 : ~2.5 | Water/Toluene | 80-90% |

| 2 | Z-Asp-OH | Acetic Anhydride | 1 : 1.2 | Toluene | >90% |

| 3 | Z-Asp-O | Benzylamine | 1 : 1.05 | Toluene | 75-85% |

Conclusion

The synthesis of this compound is reliably achieved through a well-reasoned, three-step pathway starting from L-aspartic acid. The strategic use of the Cbz protecting group, followed by the formation of a reactive cyclic anhydride and its subsequent reaction with benzylamine, represents a classic and powerful approach in modern organic synthesis. The protocols described herein are robust and founded on established chemical principles, providing a clear and reproducible guide for obtaining this valuable synthetic intermediate. The self-validating nature of the procedures, where the purpose of each reagent and step is mechanistically justified, ensures that researchers can approach this synthesis with a high degree of confidence.

References

-

Teng, H., Jiang, Z., Wu, L., Su, J., Feng, X., Qiu, G., Liang, S., & Hu, X. (n.d.). Facile Way to Synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐ Diaminopropionic Acid Derivatives via 5‐Oxazolidinone. Synthetic Communications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-aspartic anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

(n.d.). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl (s)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.

-

PubMed. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Retrieved from [Link]

-

PubMed. (n.d.). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. Retrieved from [Link]

-

PubMed. (2007). (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate: Two-Dimensional Sheets Built From O-H...O, N-H...O, C=O...C=O and C-H...O Interactions Linked Into a Three-Dimensional Complex Framework via C-H...pi(arene) Interactions. Retrieved from [Link]

-

Next Peptide. (n.d.). 65710-57-8 | Boc-Dap(Cbz)-OH. Retrieved from [Link]

-

AbacipharmTech. (n.d.). (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl 2,5-dioxopyrrolidin-1-yl carbonate. Retrieved from [Link]

-

Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]

-

Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.

-

National Center for Biotechnology Information. (n.d.). N-Cbz-D-Asparagine. PubChem Compound Database. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). N-Benzyloxycarbonyl-L-asparagine (CAS No.: 2304-96-3). Retrieved from [Link]

Sources

- 1. (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 2. 60846-91-5 | (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate - Moldb [moldb.com]

- 3. (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Introduction

In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine-2,5-dione scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities. This guide focuses on a specific, yet highly significant, derivative: Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate. This compound, featuring a carbamate-protected amine and an N-benzylated succinimide ring, presents a unique combination of structural motifs that are of considerable interest to researchers in pharmaceutical development.

The strategic placement of the benzyl groups influences the molecule's steric and electronic properties, which in turn dictates its solubility, stability, and potential as a synthetic intermediate. Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in areas such as prodrug design, peptide synthesis, and as a building block for more complex bioactive molecules.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific N-benzylated derivative, we will leverage data from its close structural analog, (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, as a foundational reference. Furthermore, this guide will present detailed, field-proven methodologies for the experimental determination of these properties, offering researchers a robust framework for their own investigations.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. This compound is defined by a central pyrrolidine-2,5-dione (succinimide) ring. A key feature is the benzyl group attached to the nitrogen atom of the succinimide ring (position 1). At position 3 of the ring, an amine is protected by a benzyloxycarbonyl (Cbz) group.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in publicly accessible literature. However, the physicochemical properties of its close analog, (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 60846-91-5), which lacks the N-benzyl group, provide a valuable baseline for prediction and comparison.[2][3][4] The addition of the N-benzyl group is expected to increase the molecular weight and lipophilicity (logP), which would likely decrease its aqueous solubility and potentially alter its melting point.

| Property | (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (Analog) | This compound (Target Compound - Predicted) |

| Molecular Formula | C₁₂H₁₂N₂O₄[2][3] | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 248.23 g/mol [2][3] | 338.36 g/mol |

| Appearance | White Powder[5] | Likely a white to off-white solid |

| Melting Point | 123-124 °C[5] | Expected to be different from the analog |

| Boiling Point | 515.096 °C at 760 mmHg (Predicted)[6] | Expected to be higher than the analog |

| Solubility | Sparingly soluble in water[7] | Predicted to have lower aqueous solubility |

| logP (Octanol-Water Partition Coefficient) | 0.3 (Predicted)[8] | Predicted to be higher than the analog |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[9]

Methodology: Capillary Method [10]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[10]

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[11]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[9]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[1]

Workflow for Melting Point Determination

Caption: Workflow for melting point determination using the capillary method.

Solubility Determination

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[12] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[13]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[14]

Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15][16] The solution should be free of any solid particles.[16]

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The NMR spectra are acquired using standard pulse sequences.

-

Data Processing and Interpretation: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and interpreted to assign the chemical shifts, coupling constants, and integration values to the different nuclei in the molecule.

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18][19][20][21]

Methodology: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr) (100-200 mg) and ground to a fine powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Interpretation: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C=O, N-H, C-N, aromatic C-H).

Rationale: Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[22][23][24]

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: The sample is ionized using an electrospray source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental composition.[25]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. While direct experimental data on its physicochemical properties are sparse, a comprehensive characterization can be achieved through the systematic application of the established methodologies outlined in this guide. By leveraging comparative data from its structural analog, (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, and adhering to rigorous experimental protocols, researchers can elucidate the critical parameters that will govern the utility of this compound in their respective fields. The insights gained from such a characterization are fundamental to unlocking the full potential of this promising scaffold in the development of new chemical entities.

References

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate CAS No.: 60846-91-5. (n.d.). Moldb. Retrieved from [Link]

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry, 398(2), 263–265.

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

- Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques, 6(6).

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

-

A reasonable mechanism for N-Substituted succinimide synthesis in hot water. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of succinimide derivatives 3 by the reaction of N-arylbenzamidines 1 with succinic anhydride 2. (n.d.). ResearchGate. Retrieved from [Link]

- Method for synthesizing N-(benzyloxycarbonyl) succinimide by one-pot two-phase method. (n.d.). Google Patents.

-

Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest. Retrieved from [Link]

-

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. (n.d.). AbacipharmTech. Retrieved from [Link]

- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. (2022). Journal of Medicinal Chemistry, 65(17), 11546–11565.

-

benzyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate. (n.d.). MOLBASE. Retrieved from [Link]

-

Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Solubility Test Procedure Guide. (n.d.). Scribd. Retrieved from [Link]

-

Benzyl (s)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. (n.d.). AbacipharmTech. Retrieved from [Link]

-

Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

- (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate: Two-Dimensional Sheets Built From O-H...O, N-H...O, C=O...C=O and C-H...O Interactions Linked Into a Three-Dimensional Complex Framework via C-H...pi(arene) Interactions. (2007). Acta Crystallographica Section C, 63(Pt 3), o204–o206.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. ijcps.org [ijcps.org]

- 3. 60846-91-5 | (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate - Moldb [moldb.com]

- 4. (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. m.molbase.com [m.molbase.com]

- 6. (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 7. Page loading... [guidechem.com]

- 8. Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | C12H12N2O4 | CID 13105382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. tecan.com [tecan.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. rtilab.com [rtilab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. photometrics.net [photometrics.net]

- 20. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 21. compoundchem.com [compoundchem.com]

- 22. uab.edu [uab.edu]

- 23. biocompare.com [biocompare.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. rsc.org [rsc.org]

solubility of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate in Organic Solvents

Introduction

This compound is a complex organic molecule featuring a scaffold pertinent to medicinal chemistry and synthetic intermediate design. As with any compound of interest in pharmaceutical and chemical research, a thorough understanding of its solubility profile is paramount. Solubility dictates the choice of solvents for reaction media, purification techniques such as crystallization, and the formulation of drug delivery systems.[1][2][3][4] This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this target compound in a range of common organic solvents. We will explore the molecule's intrinsic physicochemical properties to build a predictive solubility model, present robust experimental protocols for empirical determination, and offer insights into data interpretation.

Physicochemical Analysis of the Target Molecule

To understand the solubility of this compound, we must first analyze its structure. The molecule (Molecular Formula: C₁₉H₁₈N₂O₄, Molecular Weight: 350.36 g/mol ) possesses distinct regions that contribute to its overall polarity and interaction potential.

-

Non-Polar Moieties: The presence of two benzyl groups imparts significant hydrophobic character, suggesting affinity for non-polar or moderately polar solvents.

-

Polar Moieties: The molecule contains several polar functional groups capable of engaging in dipole-dipole interactions and hydrogen bonding:

This combination of bulky, non-polar aromatic rings and multiple polar, hydrogen-bonding functional groups suggests a nuanced solubility profile. The molecule is not strictly non-polar nor highly polar, indicating that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[7][8] This can be refined by considering specific solvent parameters that quantify their polarity and interaction capabilities.

-

Dielectric Constant (ε): A measure of a solvent's ability to separate charges.[9] Solvents with high dielectric constants are effective at dissolving polar and ionic compounds.[7][10][11]

-

Polarity Index (P'): A relative measure of a solvent's polarity based on its interaction with various polar test solutes.[12][13]

-

Solvent Type: Solvents can be classified based on their ability to donate or accept hydrogen bonds:

-

Polar Protic: Capable of donating hydrogen bonds (e.g., alcohols, water). They can solvate both anions and cations effectively.[7]

-

Polar Aprotic: Not capable of donating hydrogen bonds but possess a large dipole moment (e.g., DMSO, DMF, Acetone). They are excellent at solvating cations.[7]

-

Non-Polar: Have low dielectric constants and are not capable of significant hydrogen bonding (e.g., Hexane, Toluene).

-

The interplay between the solute's hydrogen bonding capacity and the solvent's properties determines the overall solubility.[5][6]

Caption: Logical workflow for predicting solvent compatibility.

Predicted Solubility Profile and Solvent Data

Based on the structural analysis, this compound is predicted to have the highest solubility in polar aprotic solvents that can effectively interact with its polar functional groups without competing as hydrogen bond donors. Its solubility in polar protic solvents may be moderate, while it is expected to be low in highly non-polar solvents.

Table 1: Properties of Common Organic Solvents and Predicted Solubility

| Solvent | Type | Polarity Index (P') | Dielectric Constant (ε) | Predicted Solubility |

| Polar Protic | ||||

| Methanol | Protic | 5.1[12][14] | 32.7[10] | Moderate |

| Ethanol | Protic | 4.3[14] | 24.6[10] | Moderate to Low |

| Isopropanol | Protic | 3.9[14] | 17.9[15] | Low |

| Water | Protic | 10.2[12][14] | 80.1[10] | Insoluble |

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2[12][14] | 46.7[10] | High |

| N,N-Dimethylformamide (DMF) | Aprotic | 6.4[12][14] | 36.7[10] | High |

| Acetonitrile | Aprotic | 5.8[12][14] | 37.5[10] | Moderate |

| Acetone | Aprotic | 5.1[14] | 20.7[10] | Moderate |

| Ethyl Acetate | Aprotic | 4.4[14] | 6.0[15] | Moderate |

| Dichloromethane (DCM) | Aprotic | 3.1[14] | 8.9[15] | Moderate to High |

| Tetrahydrofuran (THF) | Aprotic | 4.0[14] | 7.6[15] | Moderate to High |

| Non-Polar | ||||

| Toluene | Non-Polar | 2.4[14] | 2.4[15] | Low |

| Hexane | Non-Polar | 0.1[14] | 1.9[10] | Insoluble |

| Cyclohexane | Non-Polar | 0.2[14] | 2.0[10] | Insoluble |

Experimental Protocols for Solubility Determination

Empirical testing is essential to validate theoretical predictions. The following protocols describe the gold-standard equilibrium method and a high-throughput alternative relevant for early-stage drug discovery.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility and is considered the most accurate approach.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[16][18]

Caption: Workflow for the Equilibrium Shake-Flask Method.

Detailed Methodology:

-

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Calibrated pipettes

-

HPLC or LC-MS/MS system for quantification[19]

-

-

Procedure:

-

Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring solid remains after equilibration) into a glass vial.

-

Add a known volume (e.g., 1 mL) of the desired organic solvent.

-

Seal the vial tightly and place it in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 72 hours.[16][18] The system is considered at equilibrium when consecutive measurements show no significant change in concentration.

-

After incubation, cease agitation and allow the vials to stand at the same temperature for at least one hour to let undissolved solids settle.

-

Separate the saturated solution from the excess solid. This is a critical step:

-

Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible filter (e.g., PTFE) into a clean vial. Discard the first portion of the filtrate to avoid errors from potential adsorption to the filter material.[20]

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

-

-

Accurately dilute a known volume of the supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

High-Throughput Solubility Screening

For rapid screening across multiple solvents, a miniaturized shake-flask approach in a 96-well plate format is efficient.[21] This method provides kinetic or thermodynamic solubility depending on the incubation time.

Detailed Methodology:

-

Materials and Equipment:

-

96-well plates (polypropylene or other solvent-resistant material)

-

Automated liquid handler (optional, for precision)

-

Plate sealer

-

Plate shaker with temperature control

-

Multi-channel pipettes

-

Plate-based filtration or centrifugation system

-

Plate reader (UV-Vis) or HPLC/LC-MS system for analysis

-

-

Procedure:

-

Prepare a high-concentration stock solution of the compound in a solvent where it is highly soluble (e.g., DMSO).

-

Dispense a small, precise volume of the stock solution into the wells of a 96-well plate (e.g., 1-5 µL). Allow the DMSO to evaporate if a solvent-shift method is not desired. Alternatively, add the solid compound directly using acoustic dispensing technology.

-

Add the panel of test solvents to the wells (e.g., 100-200 µL per well).

-

Seal the plate and incubate on a plate shaker at a controlled temperature for a set period (e.g., 2-24 hours).

-

Separate the dissolved and undissolved compound using a 96-well filtration plate.

-

Analyze the concentration in the filtrate. For rapid screening, UV-Vis plate readers can be used if the compound has a suitable chromophore. For higher accuracy, samples should be analyzed by HPLC.[21][22]

-

Data Interpretation and Key Considerations

-

Kinetic vs. Thermodynamic Solubility: High-throughput methods with short incubation times often measure kinetic solubility, which can be influenced by the dissolution rate and may lead to supersaturated solutions.[21] The shake-flask method, with its extended equilibration time, measures thermodynamic solubility, which is the true equilibrium value.[16][20]

-

Impact of Co-solvents: When using DMSO stock solutions in high-throughput screens, be aware that even small percentages of DMSO (0.5-5%) can act as a co-solvent and significantly overestimate the aqueous or organic solvent solubility.[21]

-

Solid-State Form: The solubility of a compound is dependent on its solid-state form (e.g., crystalline vs. amorphous).[20] The amorphous form is generally more soluble but less stable. Ensure consistency in the solid form used for testing.

-

Purity: The purity of both the compound and the solvents is critical for accurate results.[2][17] Impurities can alter the solubility measurements.

Conclusion

The solubility of this compound is governed by the balance between its large hydrophobic benzyl groups and its polar, hydrogen-bonding succinimide and carbamate functionalities. Theoretical analysis predicts optimal solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents and poor solubility in non-polar hydrocarbons. For definitive and reliable data, the equilibrium shake-flask method is the recommended protocol, providing the thermodynamic solubility essential for downstream applications in synthesis, purification, and formulation. High-throughput screening methods serve as valuable tools for rapid, early-stage assessment but require careful interpretation. By combining theoretical prediction with rigorous experimental validation, researchers can effectively navigate the challenges associated with the solubility of this complex molecule.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery. Vertex AI Search.

- Hydrogen bonding properties of non-polar solvents - RSC Publishing. Vertex AI Search.

- Dielectric Constant. Vertex AI Search.

- Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. Vertex AI Search.

- Critical solvent properties for the pharmaceutical industry - Haltermann Carless. Vertex AI Search.

- Equilibrium Solubility Assays Protocol - AxisPharm. Vertex AI Search.

- Solvent properties: Significance and symbolism. Vertex AI Search.

- Polarities of Solvents | Shodex HPLC Columns and Standards. Vertex AI Search.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed. Vertex AI Search.

- Describes equilibrium solubility of a drug substance - Biorelevant.com. Vertex AI Search.

- How do you distinguish the polarity of organic solvent?

- Polarity Index. Vertex AI Search.

- Solvent Polarity Index Table | PDF - Scribd. Vertex AI Search.

- Solvent - Wikipedia. Vertex AI Search.

- What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? - Oakwood Labs. Vertex AI Search.

- A High Throughput Solubility Assay For Drug Discovery | PDF - Scribd. Vertex AI Search.

- Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS - SciELO. Vertex AI Search.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex AI Search.

- Illustrated Glossary of Organic Chemistry - Dielectric constant. Vertex AI Search.

- Dielectric Constant of Common solvents. Vertex AI Search.

- 5.

- 3.1: Physical properties of organic compounds - Chemistry LibreTexts. Vertex AI Search.

- Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes. Vertex AI Search.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. haltermann-carless.com [haltermann-carless.com]

- 3. Solvent properties: Significance and symbolism [wisdomlib.org]

- 4. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 10. Dielectric Constant [macro.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Polarity Index [macro.lsu.edu]

- 13. scribd.com [scribd.com]

- 14. shodex.com [shodex.com]

- 15. depts.washington.edu [depts.washington.edu]

- 16. biorelevant.com [biorelevant.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. scielo.br [scielo.br]

- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scribd.com [scribd.com]

Unraveling the Enigmatic Mechanism of Action of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine-2,5-dione scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities. This technical guide delves into the intricate mechanisms of action of a specific subclass, Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate and its related derivatives. Synthesizing current research, this document provides an in-depth exploration of their potential molecular targets and signaling pathways, offering a foundational resource for researchers, scientists, and drug development professionals. We will dissect the established and putative mechanisms, including enzyme inhibition and receptor modulation, and provide actionable experimental protocols to further elucidate the therapeutic potential of this promising class of compounds.

Introduction: The Versatility of the Pyrrolidine-2,5-dione Core

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[1][2] Its saturated, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high target selectivity and affinity.[1] The pyrrolidine-2,5-dione moiety, in particular, has emerged as a versatile scaffold, giving rise to compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] The pharmacological profile of these derivatives is profoundly influenced by the nature and stereochemistry of the substituents at positions 1 and 3 of the pyrrolidine ring.[1] This guide focuses on derivatives featuring a benzyl group at the N-1 position and a carbamate functionality at the C-3 position, specifically exploring the mechanistic underpinnings of their therapeutic effects.

Elucidating the Core Mechanisms of Action

Based on extensive analysis of the existing literature, the biological activities of this compound derivatives can be attributed to several key mechanisms. These compounds have been primarily implicated as potent enzyme inhibitors and modulators of neurotransmitter transporters.

Inhibition of Kynurenine-3-Monooxygenase (KMO): A Neuroprotective Strategy

A compelling mechanism of action for this class of compounds is the inhibition of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway.[4][5]

The Kynurenine Pathway and Its Neurological Implications:

Under normal physiological conditions, the kynurenine pathway is essential for tryptophan metabolism and cellular energy production.[4] However, under inflammatory conditions, the pathway can become upregulated, leading to an accumulation of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[4][5] These metabolites are implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Huntington's disease.[6][7]

KMO catalyzes the conversion of L-kynurenine to the free radical generator 3-HK.[4][8] By inhibiting KMO, the production of downstream neurotoxic metabolites is reduced.[5] Concurrently, this inhibition shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective metabolite with antagonist activity at glutamate receptors.[5]

dot

Caption: Inhibition of KMO by this compound derivatives.

Modulation of Excitatory Amino Acid Transporter 2 (EAAT2): A Novel Antiseizure Mechanism

Recent studies have identified a novel mechanism of action for certain pyrrolidine-2,5-dione derivatives: the positive allosteric modulation of the glutamate transporter EAAT2.[9][10]

Glutamate Homeostasis and Epilepsy:

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Dysregulation of glutamate homeostasis, leading to excessive synaptic glutamate levels, is a key factor in the initiation and propagation of seizures.[9] EAAT2, predominantly expressed on glial cells, is responsible for the majority of glutamate reuptake from the synaptic cleft.[9]

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a structurally related compound, has been shown to enhance glutamate uptake through a stereoselective positive allosteric modulator (PAM) effect on EAAT2.[9][10] This enhancement of glutamate clearance from the synapse reduces neuronal hyperexcitability and provides a potent antiseizure effect.[9] This finding suggests a promising avenue for the development of novel antiepileptic drugs with a distinct mechanism of action from currently marketed therapies.[10]

dot

Caption: Positive allosteric modulation of the EAAT2 transporter.

Inhibition of Carbohydrate-Metabolizing Enzymes: A Potential Antidiabetic Role

Intriguingly, certain N-benzyl-2,5-dioxopyrrolidin-3-yl derivatives have demonstrated the ability to inhibit key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase.[11]

Mechanism of Glycemic Control:

α-Amylase and α-glucosidase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of these enzymes delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[11] In vivo studies on alloxan-induced diabetic rats showed that these compounds exhibited significant hypoglycemic effects.[11] Furthermore, these molecules were also found to improve lipid profiles by reducing total cholesterol, LDL, and triglycerides, while increasing HDL levels.[11] These findings highlight the potential of this chemical class in the development of dual-action agents for glycemic and lipid control.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the proposed mechanisms of action for a novel this compound derivative, a systematic experimental approach is essential.

Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compound against human KMO.

Methodology:

-

Expression and Purification of Recombinant Human KMO:

-

Clone the full-length human KMO cDNA into a suitable expression vector (e.g., baculovirus or mammalian).

-

Express the protein in an appropriate host system (e.g., Sf9 insect cells or HEK293 mammalian cells).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

-

-

Enzymatic Assay:

-

The assay measures the conversion of L-kynurenine to 3-hydroxykynurenine.

-

Prepare a reaction mixture containing purified KMO, NADPH, and L-kynurenine in a suitable buffer.

-

Add varying concentrations of the test compound.

-

Incubate the reaction at 37°C.

-

Stop the reaction and measure the formation of 3-hydroxykynurenine using HPLC with UV detection or mass spectrometry.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

dot

Caption: Workflow for the KMO inhibition assay.

EAAT2 Glutamate Uptake Assay

Objective: To assess the effect of the test compound on glutamate uptake mediated by the EAAT2 transporter.

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing human EAAT2 (e.g., HEK293-EAAT2) or primary astrocyte cultures.

-

-

Glutamate Uptake Assay:

-

Plate the cells in a multi-well format.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Initiate glutamate uptake by adding a mixture of radiolabeled L-[³H]glutamate and unlabeled L-glutamate.

-

Incubate for a defined period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage change in glutamate uptake in the presence of the test compound compared to the vehicle control.

-

Determine the EC50 for enhancement of glutamate uptake.

-

α-Amylase and α-Glucosidase Inhibition Assays

Objective: To evaluate the inhibitory activity of the test compound against α-amylase and α-glucosidase.

Methodology:

-

α-Amylase Inhibition Assay:

-

The assay is based on the reduction of starch by α-amylase.

-

Prepare a reaction mixture containing α-amylase and a starch solution.

-

Add the test compound at different concentrations.

-

Incubate the mixture at 37°C.

-

Measure the amount of remaining starch using an iodine-based colorimetric method.

-

-

α-Glucosidase Inhibition Assay:

-

This assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Prepare a reaction mixture containing α-glucosidase and pNPG.

-

Add the test compound at various concentrations.

-

Incubate at 37°C.

-

Measure the formation of p-nitrophenol, a yellow product, spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for both enzymes.

-

Determine the respective IC50 values.

-

Quantitative Data Summary

| Compound Class | Target Enzyme/Transporter | Reported Activity | Reference |

| Pyrrolidine-2,5-dione derivatives | Kynurenine-3-Monooxygenase (KMO) | Potent inhibition | [5][6] |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Excitatory Amino Acid Transporter 2 (EAAT2) | Positive allosteric modulation, enhanced glutamate uptake | [9][10] |

| N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide | α-Amylase and α-Glucosidase | Good in vitro enzyme inhibition | [11] |

| 2-benzylsuccinimide | α-Amylase and α-Glucosidase | Good in vitro enzyme inhibition | [11] |

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. The multifaceted mechanisms of action, including KMO inhibition for neuroprotection, EAAT2 modulation for seizure control, and inhibition of carbohydrate-metabolizing enzymes for diabetes management, underscore the versatility of this chemical class. The provided experimental protocols offer a robust framework for elucidating the precise mechanism of action of new derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo pharmacokinetic and pharmacodynamic profiling to assess their therapeutic potential in relevant disease models. The continued exploration of this promising scaffold is poised to deliver the next generation of innovative medicines.

References

- Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. (2020-07-24). PubMed.

- Inhibition of KMO by compounds 1 to 3. a | Download Table. ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers.

- Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2022-01-01). NIH.

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. OUCI.

- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019-02-07). Frontiers.

- Structural basis of kynurenine 3-monooxygenase inhibition. (2013-04-18). PubMed.

- Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. OUCI.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-06). PMC - PubMed Central.

- (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. MySkinRecipes.

- (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate CAS No.: 60846-91-5 Cat. No.: M256974.

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate.

- Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed.

- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022-08-19). ACS Publications.

- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025-08-09). ResearchGate.

- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. (2022-08-19).

- (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. AbacipharmTech-Global Chemical supplier.

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022-08-19). Semantic Scholar.

- Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | C12H12N2O4 | CID 13105382. PubChem.

- Benzyl 2,5-dioxopyrrolidin-1-yl Carbonate. (2008-06-21). PubMed.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimid… [ouci.dntb.gov.ua]

The Strategic deployment of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate as a Chiral Building Block in Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of stereochemically pure and potent therapeutic agents has positioned chiral building blocks as indispensable assets in modern drug discovery and development. Among these, the pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of a particularly valuable derivative: Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate. We will delve into its strategic importance, synthesis, and application, offering field-proven insights for its effective utilization in the synthesis of complex, biologically active molecules.

The Pyrrolidine Motif: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the pyrrolidine ring in pharmaceuticals is a testament to its remarkable physicochemical and biological properties. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, enabling precise spatial orientation of substituents for optimal interaction with biological targets.[1] Furthermore, the stereogenic centers inherent to many pyrrolidine derivatives are critical for enantioselective recognition by proteins, often leading to significant differences in pharmacological activity and toxicity between stereoisomers.

From antiviral agents to central nervous system modulators, the pyrrolidine core is a recurring theme in successful drug design.[2] This underscores the critical need for versatile and enantiomerically pure pyrrolidine-based building blocks that can be readily incorporated into complex synthetic pathways.

This compound: A Versatile Chiral Synthon

This compound, particularly in its (S)-enantiomeric form, emerges as a highly valuable chiral building block. Its structure incorporates several key features that render it a powerful tool for synthetic chemists:

-

A Pre-defined Stereocenter: The chiral center at the 3-position of the pyrrolidine-2,5-dione (succinimide) ring provides a stereochemical foundation for the construction of enantiomerically pure target molecules.

-

Orthogonal Protection Strategy: The molecule features two distinct benzyl protecting groups. The benzyloxycarbonyl (Cbz) group on the 3-amino functionality and the N-benzyl group on the succinimide nitrogen can be selectively removed under different conditions, offering synthetic flexibility.

-

A Latent Amino Functionality: The Cbz-protected amine at the 3-position serves as a masked primary amine, which can be unveiled at a later synthetic stage for further functionalization.

-

An Electrophilic Succinimide Ring: The succinimide moiety is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate more complex acyclic structures with retained stereochemistry.

These attributes make this compound a versatile intermediate for the synthesis of a diverse range of chiral molecules, including substituted pyrrolidines, amino acids, and other complex nitrogen-containing compounds.

Synthesis and Physicochemical Properties

The synthesis of this compound can be conceptualized as a two-step process starting from the commercially available (S)-3-N-Cbz-amino-succinimide.

Synthesis of the Precursor: (S)-3-N-Cbz-amino-succinimide

The precursor, (S)-3-N-Cbz-amino-succinimide (also known as (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate), can be prepared from L-aspartic acid. The amino group of L-aspartic acid is first protected with a benzyloxycarbonyl (Cbz) group, followed by cyclization to form the succinimide ring.

A key reagent in the Cbz protection of amines is N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).[3] A one-pot, two-phase synthesis method for this reagent has been developed, offering an efficient route to this important protecting group precursor.[4]

N-Benzylation of (S)-3-N-Cbz-amino-succinimide

The final step involves the N-alkylation of the succinimide nitrogen with a benzyl group. A general procedure for this transformation is described in the literature in the context of synthesizing various N-substituted Cbz-amino-succinimides for the study of their anticonvulsant properties.[5]

Experimental Protocol: Synthesis of this compound

-

Step 1: N-Benzylation of (S)-3-N-Cbz-amino-succinimide. To a solution of (S)-3-N-Cbz-amino-succinimide (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.2 eq). The mixture is stirred at room temperature for a short period to facilitate the formation of the corresponding anion. Benzyl bromide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Step 2: Work-up and Purification. Upon completion of the reaction, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

This protocol, adapted from related syntheses, provides a reliable method for the preparation of the target chiral building block.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 338.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, THF) |

Application in Asymmetric Synthesis: A Case Study

The utility of this compound as a chiral building block is best illustrated through its application in the synthesis of biologically active molecules. For instance, derivatives of N-Cbz-α-amino-N-alkylsuccinimides have been investigated as potential anticonvulsant agents.[5] The synthesis of these compounds showcases the straightforward incorporation of the chiral succinimide core.

Workflow for the Application of this compound in Drug Discovery:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]

- 3. N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8 [sigmaaldrich.com]

- 4. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Utilization of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate in Peptide Synthesis

Introduction: A Paradigm Shift in Handling Aspartyl Residues

The incorporation of aspartic acid (Asp) into peptide sequences is a routine yet challenging aspect of solid-phase peptide synthesis (SPPS). The primary obstacle is the base-catalyzed formation of an aspartimide intermediate, a cyclized side product that can lead to a cascade of undesirable outcomes, including racemization and the formation of β- and α-piperidide adducts.[1][2] This side reaction is particularly prevalent in Fmoc-based SPPS, where repeated exposure to piperidine for deprotection creates a conducive environment for this intramolecular cyclization.[1][2] The sequences most susceptible to aspartimide formation are Asp-Gly, Asp-Ala, and Asp-Ser.[3]

Traditionally, the focus of synthetic strategy has been the prevention of aspartimide formation through various means, such as the use of sterically bulky protecting groups for the Asp side chain or the addition of additives to the deprotection solution.[4][5][6] This application note, however, explores a different conceptual approach: the use of a stable, pre-formed aspartimide derivative, Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate , as a building block for peptide synthesis.

The central hypothesis is that by starting with a stable aspartimide, the conditions of its ring-opening can be controlled to direct the formation of the desired peptide bond. This method inherently leads to a mixture of α- and β-aspartyl peptides, and this guide will provide protocols for the controlled coupling, cleavage, and analysis of these products. This approach may be of particular interest for the synthesis of peptide libraries or for research into the biological activities of β-peptides.

Reagent Profile: this compound

This reagent is an N-protected and side-chain-activated derivative of aspartic acid. The key features are:

-

Succinimide Ring: The core of the molecule is a 2,5-dioxopyrrolidine (succinimide) ring, which is the hallmark of an aspartimide.

-

N-Benzyl Group: The nitrogen of the succinimide ring is protected with a benzyl group.

-

Cbz Protection: The α-amino group is protected as a benzyl carbamate (Cbz).

Caption: Chemical Structure of this compound

Proposed Mechanism of Peptide Coupling

The coupling of this reagent to the N-terminus of a peptide chain proceeds via nucleophilic attack of the terminal amine on one of the two carbonyl carbons of the succinimide ring. This results in the opening of the ring and the formation of a new peptide bond. As the two carbonyl groups are not equivalent, this leads to the formation of two distinct products: the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.

Caption: Proposed mechanism for the formation of α- and β-aspartyl peptides.

Experimental Protocols

Protocol 1: Coupling of this compound to a Solid-Phase Supported Peptide

This protocol assumes the synthesis is being carried out on a standard solid-phase support, such as Wang or Rink Amide resin, and that the N-terminus of the peptide has been deprotected.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel for solid-phase synthesis

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

-

Deprotection: If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 minute).

-

Coupling Solution Preparation: Dissolve 3 equivalents of this compound and 6 equivalents of DIPEA in DMF.

-

Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 12-24 hours.

-

Washing: Wash the resin with DMF (5 x 1 minute), followed by dichloromethane (DCM) (3 x 1 minute), and dry under vacuum.

Note on Reaction Conditions: The ratio of α- to β-peptide formation may be influenced by solvent polarity, temperature, and the presence of additives. It is recommended to perform initial small-scale experiments to optimize these conditions for a specific peptide sequence.

Protocol 2: Cleavage from Resin and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the benzyl and Cbz protecting groups via catalytic hydrogenolysis.

Materials:

-

Peptide-bound resin from Protocol 1

-

Methanol/Acetic Acid mixture (9:1)

-

Palladium on carbon (Pd/C), 10%

-

Hydrogen gas supply

-

Filtration apparatus

Procedure:

-

Suspension: Suspend the dried resin in the methanol/acetic acid mixture.

-

Catalyst Addition: Add Pd/C catalyst (approximately 10% by weight of the resin).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24-48 hours.

-

Filtration: Filter the mixture to remove the resin and catalyst. Wash the resin and catalyst with the methanol/acetic acid mixture.

-

Lyophilization: Combine the filtrates and lyophilize to obtain the crude peptide mixture.

Protocol 3: Analysis of the Product Mixture

The crude product will be a mixture of the α- and β-aspartyl peptides. These need to be separated and identified.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mass Spectrometer (e.g., ESI-MS)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

HPLC Separation: Inject the sample onto the HPLC column. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides. The α- and β-isomers should have different retention times, although they may co-elute in some cases.[7]

-

Mass Spectrometry Analysis: Collect fractions from the HPLC and analyze them by mass spectrometry to confirm the molecular weight of the products. Both the α- and β-aspartyl peptides will have the same mass.[7] Further characterization by tandem MS/MS or NMR may be required for unambiguous identification of the isomers.

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Suggested Solution |

| Low overall yield | Incomplete coupling reaction. | Increase reaction time, temperature, or equivalents of the reagent. |

| Multiple peaks in HPLC | Presence of α- and β-isomers, as well as unreacted starting materials. | Optimize HPLC gradient for better separation. Confirm peak identities with MS. |

| Difficulty in separating isomers | α- and β-peptides have very similar properties. | Use a longer HPLC column, a shallower gradient, or a different stationary phase. |

| Racemization | The succinimide ring is susceptible to epimerization.[7] | Perform the coupling reaction at a lower temperature. |

Safety Precautions

Standard laboratory safety procedures should be followed. Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium on carbon is flammable and should be handled with care, especially when dry.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition.

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH.

-

The Role of Protected Amino Acids in Modern Peptide Synthesis. Pharmaffiliates.

-

Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.

-

Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.

-

Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]